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Compound of Interest

Compound Name:
Tert-butyl 2-methyl-3-

oxopiperazine-1-carboxylate

Cat. No.: B153172 Get Quote

CAS Number: 1629229-82-8

A Comprehensive Overview for Researchers and
Drug Development Professionals
This technical guide provides an in-depth overview of (R)-tert-butyl 2-methyl-3-
oxopiperazine-1-carboxylate, a chiral heterocyclic compound of significant interest in

medicinal chemistry and pharmaceutical development. This document outlines its chemical

properties, synthesis, and key applications, with a focus on its role as a crucial building block in

the synthesis of targeted therapeutics.

Chemical and Physical Properties
(R)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate is a piperazine derivative featuring a

tert-butoxycarbonyl (Boc) protecting group and a methyl substituent at the stereocenter.[1] The

presence of the chiral center and the versatile piperazinone core make it a valuable

intermediate in the synthesis of complex molecules with specific biological activities.
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Property Value Source

CAS Number 1629229-82-8 [2][3]

Molecular Formula C₁₀H₁₈N₂O₃ [2]

Molecular Weight 214.26 g/mol [2]

IUPAC Name
tert-butyl (2R)-2-methyl-3-

oxopiperazine-1-carboxylate
[2]

Appearance Solid

Boiling Point 362.0 ± 35.0 °C at 760 mmHg

Purity
≥ 95-98% (Commercially

available)
[3]

Storage Temperature 4°C, protect from light

Synthesis and Experimental Protocols
The synthesis of chiral 2-substituted piperazines and their derivatives is a critical area of

research in organic and medicinal chemistry. Several strategies have been developed to

achieve high enantioselectivity, including the use of chiral pool starting materials, chiral

auxiliaries, and asymmetric catalysis.

While a specific, detailed, step-by-step published protocol for the synthesis of (R)-tert-butyl 2-
methyl-3-oxopiperazine-1-carboxylate is not readily available in the public domain, a general

and widely applicable approach involves the cyclization of protected amino acid derivatives. A

plausible synthetic route, based on established methodologies for similar chiral piperazinones,

is outlined below. This hypothetical protocol is for illustrative purposes and would require

optimization.

Hypothetical Experimental Protocol: Synthesis of (R)-tert-butyl 2-methyl-3-oxopiperazine-1-
carboxylate

This protocol is based on the general principles of piperazinone synthesis from amino acid

precursors.
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Step 1: N-Boc Protection of (R)-Alanine

Dissolve (R)-alanine in a suitable solvent system (e.g., a mixture of dioxane and water).

Add a base, such as sodium hydroxide, to adjust the pH.

Slowly add di-tert-butyl dicarbonate (Boc₂O) to the solution at a controlled temperature (e.g.,

0 °C to room temperature).

Stir the reaction mixture for several hours until the reaction is complete, monitoring by TLC.

Acidify the reaction mixture and extract the N-Boc-(R)-alanine with an organic solvent (e.g.,

ethyl acetate).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain the crude product.

Purify the product by recrystallization or column chromatography.

Step 2: Amide Coupling with a Protected Ethylene Diamine Derivative

Activate the carboxylic acid of N-Boc-(R)-alanine using a coupling agent (e.g., HATU,

HOBt/EDC).

React the activated amino acid with a mono-protected ethylene diamine derivative (e.g., N-

Cbz-ethylenediamine) in the presence of a non-nucleophilic base (e.g., DIPEA) in an

anhydrous aprotic solvent (e.g., DMF or DCM).

Stir the reaction at room temperature until completion.

Work up the reaction by washing with aqueous solutions to remove excess reagents and by-

products.

Extract the product with an organic solvent, dry, and concentrate.

Purify the resulting linear precursor by column chromatography.

Step 3: Deprotection and Cyclization
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Selectively deprotect the second amino group of the ethylene diamine moiety. For an N-Cbz

group, this can be achieved by catalytic hydrogenation (e.g., H₂, Pd/C).

Upon deprotection, the free amine will undergo intramolecular cyclization to form the

piperazinone ring. This can be facilitated by heating or by the addition of a mild base.

Monitor the cyclization by TLC or LC-MS.

After completion, filter off the catalyst and concentrate the solvent.

Purify the final product, (R)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate, by column

chromatography or recrystallization.

Step 4: Oxidation (if starting from a piperazine)

An alternative approach could involve the synthesis of the corresponding (R)-1-Boc-2-

methylpiperazine followed by a selective oxidation at the 3-position. This would require a

regioselective oxidation method that is compatible with the Boc-protecting group.

Below is a conceptual workflow for the general synthesis of chiral piperazinones.

Synthesis of Chiral Piperazinone Core

Chiral Amino Acid
(e.g., (R)-Alanine)

N-Protected Amino Acid
(e.g., N-Boc-(R)-Alanine)

 Boc Protection Linear Dipeptide Precursor

 Amide Coupling
(with protected

ethylenediamine) (R)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate

 Deprotection &
Intramolecular

Cyclization

Click to download full resolution via product page

Caption: General synthetic workflow for chiral piperazinones.

Applications in Drug Development
(R)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate is a key intermediate in the synthesis

of various pharmaceutical compounds. Its chiral nature is essential for the stereospecific
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synthesis of drugs where one enantiomer exhibits the desired therapeutic effect while the other

may be inactive or have undesirable side effects.

One of the most significant applications of this compound is in the synthesis of Poly(ADP-

ribose) polymerase (PARP) inhibitors. PARP inhibitors are a class of targeted cancer therapies

that exploit deficiencies in DNA repair mechanisms in certain types of cancer cells, a concept

known as synthetic lethality.[4]

Role in the Synthesis of PARP Inhibitors (e.g., Niraparib)
While a direct and detailed synthetic route from (R)-tert-butyl 2-methyl-3-oxopiperazine-1-
carboxylate to the PARP inhibitor Niraparib is not explicitly detailed in the provided search

results, the structural similarity of the piperazinone core to components of PARP inhibitors

suggests its potential as a key building block. The synthesis of Niraparib and other PARP

inhibitors often involves the construction of a complex heterocyclic core where a chiral

piperidine or a related nitrogen-containing heterocycle is a crucial pharmacophore.[5][6][7][8][9]

The general role of such a chiral building block in a drug synthesis workflow is depicted below.

Drug Synthesis Workflow

(R)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate Modified Intermediate

 Deprotection/
Functionalization Coupling with

Pharmacophore

 Suzuki or Buchwald-Hartwig
Coupling

Active Pharmaceutical
Ingredient (API)

(e.g., PARP Inhibitor)

 Final Synthetic Steps

Click to download full resolution via product page

Caption: Role of the chiral building block in drug synthesis.

Signaling Pathway Context: PARP Inhibition and
Synthetic Lethality
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PARP inhibitors function by blocking the activity of PARP enzymes, which are essential for the

repair of single-strand DNA breaks. In normal cells, if PARP is inhibited, these single-strand

breaks can escalate to more lethal double-strand breaks during DNA replication. These double-

strand breaks are then repaired by the homologous recombination (HR) pathway, which relies

on proteins like BRCA1 and BRCA2.

However, in cancer cells with mutations in BRCA1 or BRCA2, the HR pathway is deficient.

When these cells are treated with a PARP inhibitor, the accumulation of double-strand breaks

cannot be repaired efficiently, leading to cell death. This selective killing of cancer cells with a

specific DNA repair defect is known as synthetic lethality.

The following diagram illustrates the principle of synthetic lethality with PARP inhibitors in

BRCA-deficient cancer cells.
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Caption: Mechanism of synthetic lethality with PARP inhibitors.

Conclusion
(R)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate is a valuable and versatile chiral

building block for the synthesis of complex pharmaceutical agents. Its importance is

underscored by its potential role in the construction of targeted therapies like PARP inhibitors.

Further research into efficient and scalable synthetic routes for this compound will continue to

be of high interest to the drug development community. The understanding of its application in
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the context of specific biological pathways, such as the DNA damage response, highlights the

critical interplay between synthetic chemistry and modern pharmacology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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